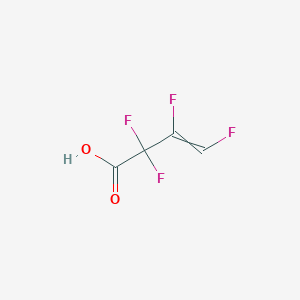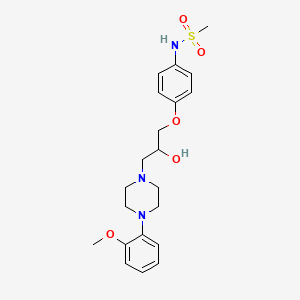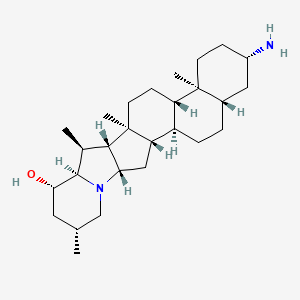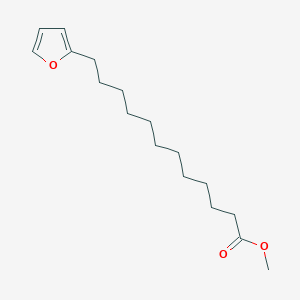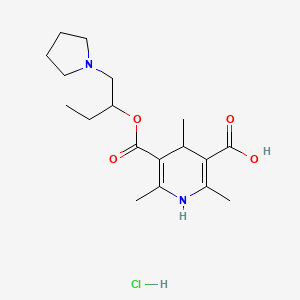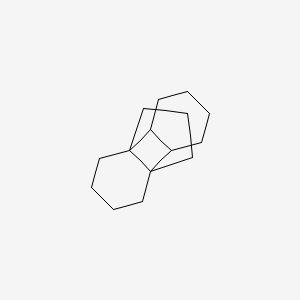
Decahydro-4a,8b-propanobiphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-4a,8b-propanobiphenylene is a chemical compound with the molecular formula C15H24 It is a saturated hydrocarbon that belongs to the class of polycyclic compounds This compound is characterized by its unique structure, which includes a decahydro configuration and a propanobiphenylene core
Métodos De Preparación
The synthesis of Decahydro-4a,8b-propanobiphenylene involves several steps, typically starting with the preparation of the biphenylene core. One common method involves the catalytic hydrogenation of biphenylene under high pressure and temperature conditions. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum. The hydrogenation process converts the unsaturated biphenylene into the saturated this compound.
Industrial production methods for this compound may involve similar catalytic hydrogenation processes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Decahydro-4a,8b-propanobiphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols.
Aplicaciones Científicas De Investigación
Decahydro-4a,8b-propanobiphenylene has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a model system for studying the reactivity and stability of polycyclic hydrocarbons. It serves as a reference compound for understanding the behavior of similar structures under various reaction conditions.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. Studies focus on its binding affinity to proteins and enzymes, which can provide insights into its potential as a drug candidate.
Medicine: The compound’s unique structure and chemical properties make it a candidate for drug development. Researchers explore its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of other complex organic molecules. Its stability and reactivity make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Decahydro-4a,8b-propanobiphenylene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function.
Molecular Targets: The primary molecular targets include enzymes involved in metabolic pathways and proteins that regulate cellular processes. The binding of this compound to these targets can modulate their activity, leading to changes in cellular functions.
Pathways Involved: The pathways affected by this compound include those related to energy metabolism, signal transduction, and gene expression. By influencing these pathways, this compound can exert its effects on cellular processes and overall organismal health.
Comparación Con Compuestos Similares
Decahydro-4a,8b-propanobiphenylene can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Decahydronaphthalene: Also known as decalin, this compound has a similar decahydro configuration but lacks the propanobiphenylene core. This compound’s unique structure provides different reactivity and applications compared to decahydronaphthalene.
Biphenylene: The unsaturated precursor of this compound, biphenylene has distinct chemical properties due to its unsaturated nature. The hydrogenation of biphenylene to form this compound results in a compound with different stability and reactivity.
Tetralin: Another related compound, tetralin, has a partially hydrogenated structure compared to this compound
Propiedades
Número CAS |
63305-46-4 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
tetracyclo[6.4.3.01,8.02,7]pentadecane |
InChI |
InChI=1S/C15H24/c1-2-7-13-12(6-1)14-8-3-4-9-15(13,14)11-5-10-14/h12-13H,1-11H2 |
Clave InChI |
OLCKICPFASMGFB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C34C2(CCCC3)CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
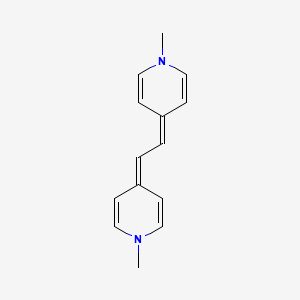

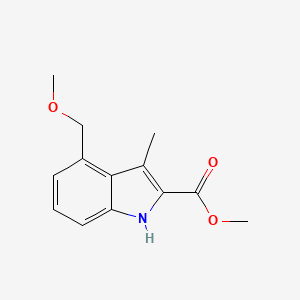
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
